Absouline
Overview
Description
Absouline is a member of the 1-aminopyrrolizidine alkaloids family, known for its interesting biological activitiesThis compound is particularly noted for its presence within the structures of certain alkaloids, which possess additional molecular complexity due to the presence of an ether bridge between specific carbon atoms of the pyrrolizidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of absouline involves several key steps. One efficient method includes the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enantiopure α,β-unsaturated ester derived from L-proline. This is followed by hydrogenolytic N-debenzylation and acid-promoted cyclization of the resultant β-amino ester to produce the 1-aminopyrrolizidin-3-one scaffold. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) and coupling with (E)-p-methoxycinnamic acid completes the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations to improve yield and purity. The process may include automated systems for precise control of reaction conditions and purification steps to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Absouline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and DIBAL-H are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolizidine derivatives.
Scientific Research Applications
Absouline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an antagonist for serotonin receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Absouline exerts its effects through interactions with specific molecular targets. For instance, its synthetic analogue SC-531162 is a potent and selective antagonist for 5-HT4 serotonin receptors. The mechanism involves binding to these receptors and inhibiting their activity, which can modulate various physiological processes .
Comparison with Similar Compounds
Loline: Another 1-aminopyrrolizidine alkaloid with insecticidal properties.
Laburnamine: Contains a similar pyrrolizidine core but differs in its stereochemistry and biological activity.
Comparison: Absouline is unique due to its specific stereochemistry and the presence of an ether bridge, which contributes to its distinct biological activities. Compared to loline and laburnamine, this compound has shown more selective activity towards certain serotonin receptors, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIICJNXKHXND-GRLYAWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112513-33-4 | |
Record name | Absouline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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